Methyl 1-(oxan-4-yl)azetidine-2-carboxylate CAS number and identifiers
Methyl 1-(oxan-4-yl)azetidine-2-carboxylate CAS number and identifiers
An In-Depth Technical Guide to Substituted Azetidine-2-Carboxylates with a Focus on Methyl 1-(oxan-4-yl)azetidine-2-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of substituted azetidine-2-carboxylates, a class of compounds of significant interest in modern medicinal chemistry. While focusing on the specific, likely novel, derivative Methyl 1-(oxan-4-yl)azetidine-2-carboxylate , for which a unique CAS number is not publicly available at the time of this writing, we will draw upon established knowledge of closely related analogs to provide a robust framework for its synthesis, characterization, and potential applications.
The azetidine ring, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery.[1] It offers a unique combination of structural rigidity and three-dimensional character, which can be exploited to fine-tune the pharmacological properties of bioactive molecules.[1] The incorporation of this motif can lead to improvements in potency, selectivity, and pharmacokinetic profiles.
Compound Identification and Physicochemical Properties
While a specific CAS number for Methyl 1-(oxan-4-yl)azetidine-2-carboxylate is not found in major chemical databases, we can define its structure and predict its properties based on its constituent parts. The identifiers for the parent acid, azetidine-2-carboxylic acid, are well-established.
Table 1: Identifiers for Azetidine-2-carboxylic Acid and Related Structures
| Identifier | Azetidine-2-carboxylic acid | Methyl L-azetidine-2-carboxylate hydrochloride | 1-(oxan-4-yl)azetidine-3-carboxylic acid |
| CAS Number | 2133-34-8[2] | 69684-69-1[3][4] | Not available |
| Molecular Formula | C₄H₇NO₂[2] | C₅H₉NO₂·HCl[4] | C₉H₁₅NO₃[5] |
| Molecular Weight | 101.10 g/mol [6] | 151.59 g/mol [3] | 185.22 g/mol |
| Synonyms | Aze, Azc[2] | methyl (2S)-2-azetidinecarboxylate hydrochloride[3] | N/A |
The target molecule, Methyl 1-(oxan-4-yl)azetidine-2-carboxylate, would have the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . Its properties can be inferred from related structures. For instance, it is expected to be a liquid or a low-melting solid at room temperature.
Synthesis and Mechanistic Considerations
The synthesis of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate can be approached through several established methods for N-alkylation of azetidine derivatives. A common and effective strategy involves the reductive amination of a suitable azetidine precursor with tetrahydropyran-4-one.
Proposed Synthetic Workflow
The logical pathway to the target compound would start from a commercially available or readily synthesized azetidine-2-carboxylate ester. The key step is the introduction of the oxane (tetrahydropyran) moiety onto the azetidine nitrogen.
Caption: Proposed synthetic workflow for Methyl 1-(oxan-4-yl)azetidine-2-carboxylate.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of Methyl L-azetidine-2-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or methanol, add tetrahydropyran-4-one (1.1 eq).
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pH Adjustment: If starting with the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to neutralize the acid and free the amine.
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Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The choice of a mild reducing agent is crucial to avoid reduction of the ester functionality.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired Methyl 1-(oxan-4-yl)azetidine-2-carboxylate.
Applications in Drug Discovery and Development
Azetidine-containing compounds are increasingly sought after in drug discovery.[7] The rigid four-membered ring can act as a conformational constraint, locking a molecule into a bioactive conformation and potentially increasing its binding affinity for a biological target.
The specific substituent, a 1-(oxan-4-yl) group, is a common motif in medicinal chemistry used to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which may lead to additional interactions with a target protein.
Potential Therapeutic Areas
While the biological activity of Methyl 1-(oxan-4-yl)azetidine-2-carboxylate has not been reported, its structural features suggest potential applications in several therapeutic areas:
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Enzyme Inhibitors: As a proline analog, this compound could potentially inhibit enzymes that recognize proline as a substrate.[8][9]
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Central Nervous System (CNS) Agents: The incorporation of small, polar heterocyclic rings is a common strategy in the design of CNS-active drugs.
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Antiviral and Antibacterial Agents: The unique geometry of azetidines has been exploited in the development of antimicrobial agents.[8]
Safety and Handling
While specific toxicity data for Methyl 1-(oxan-4-yl)azetidine-2-carboxylate is not available, general precautions for handling laboratory chemicals should be followed. Based on safety data sheets for similar azetidine derivatives, the following guidelines are recommended:
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][11]
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Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use in a well-ventilated area or with local exhaust ventilation.[11][12]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
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Spills: In case of a spill, sweep up the material and place it into a suitable disposal container.[10]
Conclusion
Methyl 1-(oxan-4-yl)azetidine-2-carboxylate represents a promising, albeit currently under-documented, building block for medicinal chemistry. Its synthesis is feasible through established synthetic methodologies, and its structural characteristics suggest a high potential for incorporation into novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential applications in drug discovery.
References
- Safety Data Sheet. (n.d.).
- Material Safety Data Sheet - Pi Chemicals. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- MATERIAL SAFETY DATA SHEET. (n.d.).
- METHYL L-AZETIDINE-2-CARBOXYLATE HCL | 69684-69-1. (n.d.). MilliporeSigma.
- Methyl L-azetidine-2-carboxylate hydrochloride | CAS 69684-69-1. (n.d.). Santa Cruz Biotechnology.
- Azetidines in Drug Discovery. (n.d.). PharmaBlock.
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Azetidine-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved from [Link]
- Research advances in L-azetidine-2-carboxylic acid. (2026).
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1-(oxan-4-yl)azetidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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